molecular formula C16H10Cl2N4O2S B5707264 N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide CAS No. 356086-84-5

N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide

Cat. No.: B5707264
CAS No.: 356086-84-5
M. Wt: 393.2 g/mol
InChI Key: MAKYFWVJPOUJEC-UHFFFAOYSA-N
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Description

N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazinone core and dichlorobenzamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazinone core, followed by the introduction of the dichlorobenzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, ultimately affecting cellular processes and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide is unique due to its benzothiazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dichloro-N-[(E)-N'-(4-oxo-1,3-benzothiazin-2-yl)carbamimidoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O2S/c17-10-6-5-8(7-11(10)18)13(23)20-15(19)22-16-21-14(24)9-3-1-2-4-12(9)25-16/h1-7H,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKYFWVJPOUJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)N=C(N)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)/N=C(\N)/NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141289
Record name 3,4-Dichloro-N-[imino[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356086-84-5
Record name 3,4-Dichloro-N-[imino[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356086-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-[imino[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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